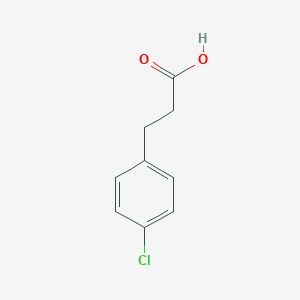

3-(4-Chlorophenyl)propanoic acid

Beschreibung

Contextualization within Phenylpropanoic Acid Derivatives Research

Overview of Hydrocinnamic Acid (Phenylpropanoic Acid) and its Derivatives

Hydrocinnamic acid, also known as 3-phenylpropanoic acid, is an organic compound that serves as a fundamental building block for a wide array of pharmaceuticals and biochemicals. ontosight.aiontosight.ai Its derivatives, which are formed by substituting various functional groups onto the phenyl ring or the propanoic acid chain, exhibit a broad spectrum of chemical and physical properties. ontosight.aiontosight.ai These modifications can influence factors such as solubility, melting point, and reactivity, leading to a diverse range of applications. ontosight.ai Hydroxycinnamic acids, a prominent subgroup, are naturally occurring phenolic compounds found in plants and are known for their antioxidant, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The versatility of the hydrocinnamic acid scaffold allows for the synthesis of numerous derivatives with potential uses in medicine, including as diagnostic imaging contrast agents. ontosight.ai

Rationale for Comprehensive Academic Inquiry into 3-(4-Chlorophenyl)propanoic acid

Identification as a Key Intermediate in Chemical Synthesis

This compound, with the CAS number 2019-34-3, is a crucial intermediate in the synthesis of more complex molecules. chemicalbook.comchemicalbook.comsigmaaldrich.comtcichemicals.com One of its most notable applications is in the production of Baclofen (B1667701), a muscle relaxant. chim.itnih.gov The synthesis of Baclofen often involves the conversion of this compound or its derivatives through a series of chemical reactions. chim.itjustia.comgoogle.comgoogle.com For instance, a common synthetic route involves the transformation of 3-(4-chlorophenyl)-3-cyanopropanoic acid, which is derived from precursors related to this compound, into Baclofen through hydrogenation. justia.comgoogle.comgoogle.com The compound's structure, featuring a reactive carboxylic acid group and a chlorinated phenyl ring, makes it a versatile building block in organic synthesis.

The synthesis of this compound itself can be achieved through various methods. One approach involves the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) with malonic acid, followed by reduction. chim.itrug.nl Another method is the hydrogenation of 4-chlorocinnamic acid. chemicalbook.com

Interactive Table: Synthesis of this compound

| Starting Material | Reagents | Product | Reference |

| Benzyl (B1604629) 4-chloro cinnamate (B1238496) | 5% Pd / beta zeolite, Hydrogen | 3-(4-chlorophenyl)propionic acid | chemicalbook.com |

| 4-Chlorobenzaldehyde | Malonic acid, Piperidine | 4-Chlorocinnamic acid (intermediate) | rug.nl |

Exploration of Biological Activities and Therapeutic Potential

Beyond its role as a synthetic intermediate, this compound and its derivatives have been the subject of research for their own biological activities. ontosight.aismolecule.compublish.csiro.auresearchgate.net Studies have explored their potential as antimicrobial, anticancer, and neurological agents. researchgate.netsmolecule.compublish.csiro.auresearchgate.net

Derivatives of this compound have shown promise in several therapeutic areas:

Antimicrobial Activity: Some derivatives have exhibited antibacterial and antifungal properties. researchgate.netresearchgate.netrsc.orgmdpi.com For example, ammonium (B1175870) oxalates derived from 3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid have shown high antibacterial activity. researchgate.net Diorganotin(IV) complexes of a derivative, 3-(4-chlorophenyl)-2-methylacrylic acid, also demonstrated antimicrobial efficacy. researchgate.net

Anticancer Activity: Research has indicated that certain derivatives of this compound possess antiproliferative effects against various cancer cell lines. researchgate.netrsc.orgelsevierpure.comresearchgate.net For instance, some methyl ester derivatives have shown the ability to inhibit the proliferation of colon cancer cells and have been investigated as potential histone deacetylase inhibitors. researchgate.netrsc.org Other studies have explored the anticancer potential of related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. elsevierpure.comresearchgate.net

Neurological Activity: Given its structural relationship to Baclofen, a GABA-B receptor agonist, 3-amino-3-(4-chlorophenyl)propanoic acid has been synthesized and studied as a potential GABAB receptor antagonist. nih.govsmolecule.compublish.csiro.au

Interactive Table: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Activity | Key Findings | References |

| Ammonium oxalates | Antibacterial | High activity against certain bacteria. | researchgate.net |

| Methyl ester derivatives | Anticancer | Inhibited proliferation of colon cancer cells. | researchgate.netrsc.org |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Neurological (GABAB receptor) | Weak antagonist at the GABAB receptor. | smolecule.compublish.csiro.au |

| Diorganotin(IV) complexes | Antimicrobial | Showed antibacterial and antifungal activity. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSLOKZINKEUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174022 | |

| Record name | Benzenepropanoic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019-34-3 | |

| Record name | beta-(p-Chlorophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU6X3MW040 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Synthesis Approaches for 3-(4-Chlorophenyl)propanoic acid

The efficient synthesis of this compound can be achieved through various catalytic methods. These approaches offer advantages in terms of yield, selectivity, and reaction conditions.

A notable method for synthesizing this compound involves the palladium-catalyzed hydrogenation of benzyl (B1604629) 4-chlorocinnamate. This reaction utilizes a heterogeneous catalyst, typically palladium supported on a material like activated carbon (Pd/C) or beta zeolite. vapourtec.com The process involves the addition of hydrogen gas (H₂) across the double bond of the cinnamate (B1238496) ester, leading to the formation of the corresponding propanoate. This method is recognized for its high efficiency and the ability to produce the target compound with excellent yields, often up to 98%, under mild conditions. The use of a benzyl ester is strategic, as the benzyl group can often be removed concurrently during the hydrogenation step through hydrogenolysis, directly yielding the desired carboxylic acid. scirp.org

The general transformation is depicted below:

Scheme 1: Palladium-catalyzed hydrogenation of benzyl 4-chlorocinnamate to this compound.

The efficiency of the hydrogenation reaction is significantly influenced by the catalyst loading. helgroup.cominteresjournals.org Finding the optimal catalyst loading is crucial for balancing reaction rate and selectivity. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can be uneconomical and may sometimes lead to undesired side reactions. interesjournals.org

Research indicates that for palladium-catalyzed hydrogenations, the reaction rate generally increases with higher catalyst loading. helgroup.com However, the total hydrogen uptake and the final yield are often independent of the catalyst amount, provided a sufficient quantity is used to initiate and sustain the reaction. helgroup.com The choice of catalyst support, such as activated carbon or zeolites, also plays a role by providing a large surface area for the active metal, which enhances catalytic activity. helgroup.cominteresjournals.org

Table 1: Factors Influencing Catalytic Hydrogenation Efficiency

| Parameter | Influence on Reaction | Notes |

| Catalyst Loading | Directly affects the reaction rate. helgroup.com | Optimal loading balances efficiency and cost. interesjournals.org |

| Catalyst Support | Provides high surface area for the active metal, enhancing activity. helgroup.cominteresjournals.org | Common supports include activated carbon and zeolites. vapourtec.com |

| Hydrogen Pressure | A key parameter affecting the rate of hydrogenation. | Higher pressures generally increase the reaction rate. |

| Temperature | Influences reaction kinetics. | Mild temperatures (e.g., 40–60 °C) are often sufficient. |

| Solvent | Can affect catalyst activity and substrate solubility. | Ethyl acetate (B1210297) is a commonly used solvent for this reaction. |

Derivatization Strategies from this compound as a Precursor

This compound is a versatile precursor for the synthesis of other valuable chemical entities. One common transformation is its reduction to the corresponding alcohol.

The carboxylic acid functional group in this compound can be selectively reduced to a primary alcohol, yielding 3-(4-chlorophenyl)propan-1-ol (B1580537).

A powerful and widely used method for the reduction of carboxylic acids is the use of lithium aluminum hydride (LiAlH₄ or LAH). masterorganicchemistry.comambeed.com This reagent effectively reduces carboxylic acids to primary alcohols. ambeed.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LAH with water. The process involves the addition of the carboxylic acid solution to a slurry of LAH in THF, often at a controlled temperature.

The reaction proceeds as follows:

Scheme 2: Reduction of this compound to 3-(4-chlorophenyl)propan-1-ol using LAH.

The workup procedure for LAH reductions requires careful attention due to the reactivity of the reagent. After the reduction is complete, the reaction mixture is cooled, and the excess LAH and the resulting aluminum salts are carefully quenched. A common and safe method for quenching involves the sequential and slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup). An alternative and often preferred method for larger scale reactions is the use of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). This method helps to chelate the aluminum salts, facilitating their removal by filtration.

After quenching, the product is typically extracted into an organic solvent. The organic layer is then dried and concentrated to yield the crude product. Purification is often achieved by flash column chromatography on silica (B1680970) gel to afford the pure 3-(4-chlorophenyl)propan-1-ol. dicp.ac.cn

Table 2: Summary of LAH Reduction and Workup

| Step | Reagents/Procedure | Purpose |

| Reduction | Lithium Aluminum Hydride (LAH) in Tetrahydrofuran (THF) | To reduce the carboxylic acid to a primary alcohol. masterorganicchemistry.com |

| Quenching | Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or sequential addition of water and base. | To safely neutralize excess LAH and hydrolyze aluminum salts. |

| Purification | Extraction with an organic solvent, followed by flash column chromatography. dicp.ac.cn | To isolate and purify the final alcohol product. |

Further Transformations from 3-(4-Chlorophenyl)propan-1-ol

Synthesis of Amino Acid Analogs and Related Derivatives

The core structure of this compound is a valuable scaffold for the synthesis of various amino acid analogs and related derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and receptor modulators.

3-Amino-3-(4-chlorophenyl)propanoic acid is a key β-amino acid derivative that has been synthesized through several strategic pathways. One common approach involves the use of 4-chlorobenzaldehyde (B46862) as a starting material. wiley-vch.de

Reductive amination is a powerful and widely used method for the synthesis of amines, including amino acids. researchgate.net This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.org In the context of synthesizing 3-amino-3-(4-chlorophenyl)propanoic acid, a common strategy starts with a β-keto acid or a related precursor. The keto group can react with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine.

A prominent example of a reductive amination approach to a related structure involves the reaction of 4-chlorobenzaldehyde. unive.it While not directly yielding the propanoic acid, this demonstrates the core principle. The aldehyde is reacted with an amine and a reducing agent to form the corresponding amine. To obtain the final amino acid, a subsequent carboxylation step or a different starting material that already contains the carboxylic acid or a precursor group would be necessary.

For instance, a β-keto ester, such as ethyl 3-(4-chlorophenyl)-3-oxopropanoate, can undergo reductive amination. The ketone is first reacted with an amine, like benzylamine, to form an enamine or imine intermediate. This intermediate is then reduced, often using a hydride source like sodium borohydride (B1222165) or through catalytic hydrogenation, to yield the corresponding amino ester. Subsequent hydrolysis of the ester group then affords the target 3-amino-3-(4-chlorophenyl)propanoic acid. The choice of reducing agent and reaction conditions is crucial to control stereoselectivity when chiral products are desired. unive.it

Table 1: Key Intermediates and Products in the Synthesis and Transformation of this compound Derivatives

| Compound Name | Molecular Formula | Role in Synthesis |

| 3-(4-Chlorophenyl)propan-1-ol | C₉H₁₁ClO | Intermediate for further transformations |

| This compound | C₉H₉ClO₂ | Parent compound, product of oxidation |

| 3-(4-Chlorophenyl)propan-1-amine | C₉H₁₂ClN | Product of reduction and amination |

| 3-Amino-3-(4-chlorophenyl)propanoic Acid | C₉H₁₀ClNO₂ | Target amino acid analog |

| 4-Chlorobenzaldehyde | C₇H₅ClO | Starting material for synthesis |

| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | C₁₁H₁₁ClO₃ | β-keto ester intermediate |

Table 2: Reagents in the Synthesis and Transformation of this compound Derivatives

| Reagent | Function |

| Potassium permanganate (B83412) (KMnO₄) | Oxidizing agent |

| Chromium trioxide (CrO₃) | Oxidizing agent |

| Sodium borohydride (NaBH₄) | Reducing agent |

| Benzylamine | Amine source in reductive amination |

| Hydrogen Halides (HBr, HCl) | Reagents for nucleophilic substitution |

3-Amino-3-(4-chlorophenyl)propanoic Acid Synthesis Pathways

Utilization of Protected Amino Acid Forms (e.g., Boc-protected)

In the synthesis of complex molecules, particularly those with pharmaceutical applications, protecting groups are essential for achieving selectivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under specific acidic conditions.

Boc-protected derivatives of this compound, such as Boc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid, are valuable intermediates. chemimpex.com The Boc group enhances stability and solubility, making these compounds ideal for peptide synthesis and medicinal chemistry. chemimpex.com This protection strategy allows for the selective reaction of the carboxylic acid group while the amino functionality is masked. smolecule.com The chiral nature of these protected amino acids is crucial for developing enantiomerically pure pharmaceuticals, particularly in neuropharmacology and anti-inflammatory drug development. chemimpex.com

The synthesis of these protected forms can be achieved through various methods. One common approach involves the protection of the amino group of the corresponding amino acid using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. smolecule.com Another advanced method for synthesizing non-racemic α-amino acids involves an iron-catalyzed 1,3-nitrogen migration from easily prepared azanyl esters (RCO₂NHBoc). thieme-connect.com This process has been shown to produce N-Boc-protected α-amino acids with high enantioselectivity. thieme-connect.com

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions. smolecule.com These reactions are fundamental in creating a vast array of derivatives with diverse applications.

Esterification: This process involves reacting the carboxylic acid with an alcohol, typically in the presence of a catalyst, to form an ester. A study has demonstrated the use of N-bromosuccinimide (NBS) as an effective catalyst for the esterification of various aryl and alkyl acids under mild conditions. mdpi.com For instance, the reaction of a related compound, 3-(4-Chlorobenzoyl)propionic acid, with methanol (B129727) using NBS as a catalyst at 70°C yielded the corresponding methyl ester in 99% yield. mdpi.com This highlights an efficient method for converting the carboxylic acid to its ester form, which can be a key step in the synthesis of more complex molecules. rsc.org

Amidation: The formation of amides from this compound is crucial for building peptide linkages and other amide-containing scaffolds. researchgate.net Amidation can be achieved by activating the carboxylic acid to make it more reactive towards an amine. researchgate.net Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). rsc.org Alternatively, the acid can be converted to a more reactive acylating intermediate, such as an acyl halide or azide (B81097), before reacting with an amine. rsc.orgresearchgate.net The direct coupling of metal carboxylate salts with amines also represents a viable pathway for amide synthesis. researchgate.net These amidation reactions are integral to the synthesis of numerous pharmaceuticals. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The chlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for further functionalization of the aromatic core. smolecule.com The substituents already present on the benzene (B151609) ring—the chloro group and the propanoic acid chain—direct the position of incoming electrophiles.

The chlorine atom is an ortho-, para-directing deactivator. The propanoic acid group, being an alkyl group, is a weak activator and also directs to the ortho and para positions. However, the combined electronic effects of these groups and steric hindrance will influence the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mnstate.edu For example, nitration introduces a nitro group (NO₂) onto the ring, which can subsequently be reduced to an amino group (NH₂), providing a handle for further synthetic transformations. mnstate.edu The sulfonation of the ring can be used as a reversible blocking strategy to control the position of other substituents. mnstate.edu

Synthesis of this compound in the context of complex scaffold generation

This compound serves as a key starting material or intermediate in the construction of complex molecular frameworks, including those with significant biological activity. semanticscholar.orggoogleapis.com

Integration into Urea-Based Compounds

Urea (B33335) derivatives are an important class of compounds in medicinal chemistry. The synthesis of urea-containing molecules often involves the reaction of an amine with an isocyanate. nih.gov Derivatives of this compound can be converted into amines, which are then reacted with various isocyanates to form a diverse library of urea compounds. For example, a synthetic strategy could involve the Curtius rearrangement of an acyl azide derived from this compound to yield an isocyanate, or the reduction of a corresponding nitro derivative to an amine, which is then coupled with an isocyanate. nih.gov These urea-based scaffolds are explored for various therapeutic targets, including as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). nih.gov In one study, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as a competitive inhibitor of the tyrosinase enzyme. tandfonline.com

Incorporation into Thiazole (B1198619) Derivatives

Thiazole rings are present in many biologically active compounds. This compound can be incorporated into thiazole-containing structures, which have shown promise as antibacterial and antifungal agents. mdpi.comresearchgate.net

A common method for synthesizing thiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. semanticscholar.org In this context, this compound can be modified to form a necessary precursor. For instance, the carboxylic acid can be converted to a thioamide, which then participates in the Hantzsch cyclization.

One synthetic route involves reacting a derivative of this compound with an appropriate amine to form an amide, which is then converted to a thioamide. This thioamide can then be reacted with a 2-bromo-4'-substituted acetophenone (B1666503) to yield the thiazole ring. mdpi.com The resulting thiazole derivative, which incorporates the this compound backbone, can undergo further chemical transformations, such as esterification of the carboxylic acid and subsequent reaction with hydrazine (B178648) to form a hydrazide, which can be used to build even more complex molecules. mdpi.com

Table of Synthesized Thiazole Derivatives:

| Compound ID | Structure Description |

|---|---|

| 2b | 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid mdpi.com |

| 4 | 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide mdpi.com |

| 5b | 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)-N'-(4-fluorobenzylidene)propanehydrazide mdpi.com |

| 2d | 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-hydroxyphenyl)amino)-2-methylpropanoic acid semanticscholar.org |

Biological Activity and Pharmacological Research

Structure-Activity Relationship (SAR) Studies of 3-(4-Chlorophenyl)propanoic acid and its Analogs

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound and its analogs, these studies have provided significant insights into how molecular modifications translate into changes in pharmacological effects.

Impact of the 4-Chlorophenyl Group on Biological Interaction

The 4-chlorophenyl group is a key structural motif that significantly influences the biological activity of propanoic acid derivatives. The presence and position of the chlorine atom on the phenyl ring can dictate the compound's potency and selectivity towards specific biological targets. For instance, in the development of SIRT2 inhibitors, substitutions on the phenyl ring were found to be critical. Analogs featuring a 4-substituted phenyl core scaffold, including those with chloro, bromo, or trifluoromethyl groups, were synthesized and evaluated. nih.gov Generally, compounds with 4-CF3 and 4-Br substitutions on the phenyl ring yielded the most potent SIRT2 inhibitors. nih.gov While aromatic substituents like nitro (NO2) and fluorine (F) in some series of related thiazole (B1198619) compounds did not show an inhibiting effect, the chloro-substituted analogs demonstrated notable activity in other contexts. nih.gov The halogen group, being electronegative, can alter the electronic properties of the phenyl ring and participate in halogen bonding, influencing how the molecule fits into the binding pocket of a receptor or enzyme. nih.gov

Influence of Substituents on Biological Activity Profiles

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. Studies have shown that even minor modifications can lead to significant changes in potency and efficacy.

In one study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, various aromatic substitutions on the thiazole ring resulted in moderate antiproliferative activity against A549 human lung adenocarcinoma cells. mdpi.com However, the introduction of an oxime moiety dramatically enhanced this activity. mdpi.comnih.gov Similarly, in another series of thiazole compounds, those with furan (B31954) and bromothiophene substituents displayed the highest antibacterial activity. nih.govresearchgate.net

For a series of SIRT2 inhibitors, it was found that bulky sidechains were detrimental to activity. nih.gov Conversely, sidechains derived from small acyclic amines or those with polar head groups augmented the potency. nih.gov Specifically, for analogs with a 3-bromophenyl group, the addition of aliphatic acyclic substituents improved not only the potency but also the selectivity for SIRT2 over SIRT1. nih.gov

The following table summarizes the influence of different substituents on the anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 cell line.

| Compound Type | Substituent | Effect on A549 Cell Viability |

| Hydrazones | 1-naphthyl | Reduced viability to 42.1% |

| Di-propanehydrazide | 2-furyl | Among the most promising candidates |

| --- | Other hydrazones | Variable cytotoxic activity |

| Starting Compound | N-(4-hydroxyphenyl)-β-alanine | No noticeable anticancer activity |

| Esters/Hydrazides | Dimethyl ester, dihydrazide | No noticeable anticancer activity |

This table is based on data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural backbone and provide insights into substituent effects. nih.gov

Role of Functional Groups (e.g., amino, ester, carboxylic acid) in Receptor Binding and Enzyme Inhibition

The functional groups attached to the core structure of this compound analogs are pivotal in defining their interactions with biological targets. The carboxylic acid, amino, and ester groups can participate in various noncovalent interactions, such as hydrogen bonds and ionic bonds, which are fundamental for receptor binding and enzyme inhibition. unina.itresearchgate.net

Carboxylic Acid Group: The carboxylic acid moiety is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) derived from aryl propionic acid. orientjchem.org This acidic group can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH to form a carboxylate anion. nih.gov This negative charge can form strong ionic interactions with positively charged residues, such as arginine or lysine, in a protein's active site. nih.govunina.it Studies have shown that modifying the carboxylate function, for instance by converting it to an amide or ester, can result in enhanced anti-inflammatory activity with reduced side effects. orientjchem.org In a series of anticancer 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the free carboxylic acid compounds bearing a hydroxyimino (-C=NOH) functional group exhibited the most potent cytotoxicity against A549 cells, with IC50 values of 5.42 µM and 2.47 µM, surpassing the efficacy of cisplatin. mdpi.comnih.gov

Amino Group: The amino group can act as a hydrogen bond donor and, if protonated, can form ionic bonds. researchgate.net In derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, the amino group adjacent to the phenolic ring is suggested to enhance the electron-donating capacity, which is important for the compound's antioxidant activity. nih.gov

Ester Group: Esterification of the carboxylic acid group can alter a compound's physicochemical properties, such as lipophilicity, which can affect its absorption and distribution. While sometimes leading to reduced activity, as seen in certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid methyl esters, in other cases, this modification can be part of a prodrug strategy. nih.gov

Exploration of Therapeutic Potential and Mechanisms of Action

Derivatives of this compound have been primarily investigated for their potential as anticancer agents. Research has focused on elucidating their cytotoxic effects on various cancer cell lines and understanding the molecular pathways through which they exert their activity.

Anticancer Activities and Apoptotic Pathways

A significant body of research points to the anticancer potential of compounds structurally related to this compound. These arylpropanoic acid derivatives have shown a range of biological activities, including anticancer effects. orientjchem.orghumanjournals.com

Studies on novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated promising, structure-dependent antiproliferative activity against A549 human lung adenocarcinoma cells. mdpi.comnih.gov Notably, compounds 21 and 22 from this series, which feature an oxime group, showed potent cytotoxicity with IC50 values of 5.42 µM and 2.47 µM, respectively. mdpi.comnih.gov These compounds were also effective against H69 small-cell lung carcinoma cells and anthracycline-resistant H69AR cells, highlighting their potential to overcome drug resistance. mdpi.com

The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a key process in eliminating cancerous cells. mdpi.com The induction of apoptosis can occur through various intracellular pathways, often triggered by damage to cellular components like mitochondria. mdpi.comnih.gov For instance, some triterpenes have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential. mdpi.com While the precise apoptotic pathways for this compound derivatives are still under investigation, their ability to inhibit key survival and proliferation-related enzymes suggests an interference with pathways that prevent apoptosis.

The table below shows the IC50 values for selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 cancer cell line.

| Compound | Key Functional Group | IC50 (µM) against A549 cells |

| Compound 21 | Carboxylic acid, Oxime | 5.42 |

| Compound 22 | Carboxylic acid, Oxime | 2.47 |

| Cisplatin (Reference) | - | >5.42 / >2.47 |

This data highlights the superior potency of the oxime-containing derivatives compared to the standard chemotherapeutic agent, cisplatin. mdpi.comnih.gov

Inhibition of Specific Molecular Targets (e.g., PKB, TRAP1, SIRT2, EGFR)

The anticancer effects of this compound analogs can be attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

SIRT2 (Sirtuin 2): SIRT2, an NAD+-dependent protein deacetylase, has emerged as a therapeutic target in various cancers. nih.gov Open-ring cambinol (B1668241) analogs, which share structural similarities with propanoic acid derivatives, have been developed as potent and selective SIRT2 inhibitors. nih.gov SAR studies revealed that 4-substituted phenyl rings, including those with chloro, bromo, and trifluoromethyl groups, are key for high potency. nih.gov For example, compounds with a 4-CF3 substitution achieved sub-micromolar IC50 values against SIRT2. nih.gov In silico studies have also suggested that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with and potentially inhibit human SIRT2. mdpi.com

EGFR (Epidermal Growth Factor Receptor): EGFR is a receptor tyrosine kinase whose overexpression or mutation is linked to several cancers. nih.govmdpi.com Inhibition of its kinase activity is a proven strategy in cancer therapy. themarkfoundation.org In silico screening indicated that compound 22 from the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series is capable of targeting EGFR by interacting with conserved amino acids at its catalytic site. nih.gov This suggests a potential dual-acting mechanism of inhibiting both SIRT2 and EGFR, which could be a promising strategy for developing new anticancer agents. mdpi.com

TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1): TRAP1 is the mitochondrial paralog of the Hsp90 molecular chaperone family and plays a role in regulating mitochondrial homeostasis and cell survival, making it an attractive target in oncology. nih.govunife.it While direct inhibition by this compound itself has not been detailed, the development of selective small molecule inhibitors for TRAP1 is an active area of research. nih.gov These inhibitors typically target the N-terminal ATP binding pocket of the chaperone. nih.gov Given the role of TRAP1 in cancer cell metabolism, its inhibition represents a plausible mechanism of action for structurally related anticancer compounds. nih.govnih.gov

PKB (Protein Kinase B / Akt): The PI3K/AKT signaling pathway is frequently overactive in human cancers and is associated with resistance to chemotherapy. nih.gov Consequently, inhibitors of this pathway are of great interest. While specific studies directly linking this compound derivatives to PKB/Akt inhibition are not prominent in the reviewed literature, the general class of compounds that induce apoptosis is often studied in the context of overcoming Akt-mediated survival signals. nih.gov

Neuropharmacological Investigations

Neuropharmacological research has explored the interaction of this compound derivatives with central nervous system targets, particularly neurotransmitter systems. Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and cognitive functions. nih.govphysio-pedia.com The balance between excitatory neurotransmitters, like glutamate, and inhibitory ones, such as gamma-aminobutyric acid (GABA), is critical for normal brain function. nih.gov Dysregulation of these systems is implicated in numerous neurological disorders. nih.gov

Investigations have focused on the GABAergic system, which is the primary inhibitory system in the brain. nih.gov GABA exerts its inhibitory effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B (GABAB) receptors. nih.gov The modulation of these receptors can have significant effects on neuronal excitability. Research has been conducted on a synthesized amino derivative, 3-amino-3-(4-chlorophenyl)propanoic acid, to assess its activity within the GABAergic system. uq.edu.au

The GABAB receptor, a G protein-coupled receptor, is a key therapeutic target for various neurological and psychiatric disorders. nih.gov While agonists like baclofen (B1667701) [β-(4-chlorophenyl)-γ-aminobutyric acid] are used clinically, there is significant interest in developing antagonists to probe the receptor's function and for potential therapeutic applications. nih.gov

Studies have shown that 3-amino-3-(4-chlorophenyl)propanoic acid acts as a weak but specific antagonist of GABA at the GABAB receptor. uq.edu.au In comparative studies, this carboxylic acid derivative was found to have a pA2 value of 3.5, indicating its antagonistic activity. uq.edu.au While more potent antagonists like CGP 55845A exist, the finding demonstrates that the this compound scaffold can be modified to interact with and inhibit GABAB receptor function. uq.edu.aunih.gov

While direct evidence of neuroprotective effects for this compound is limited, related phenolic and propionic acid compounds have demonstrated such properties in various experimental models. Neuroprotection involves mechanisms that defend neurons from injury or degeneration.

For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a metabolite of dietary polyphenols, has been shown to inhibit the aggregation of amyloid-β peptide, a key process in the pathogenesis of Alzheimer's disease. mdpi.com Another compound, chlorogenic acid, has been found to exert neuroprotective effects in models of hypoxia-ischemia and epilepsy. nih.govnih.gov Its mechanisms of action include activating Sirt1, regulating the Nrf2-NF-κB signaling pathway, and reducing oxidative stress, which collectively inhibit inflammation and neuronal apoptosis. nih.govnih.gov Phenolic acids, as a class, are known to accumulate in the brain and can ameliorate conditions such as neuroinflammation and glutamate-induced toxicity. mdpi.com

Anti-inflammatory Properties

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Research into novel derivatives containing the 4-chlorophenyl group has identified significant anti-inflammatory and immunomodulatory effects. A study on the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid demonstrated potent anti-inflammatory activity. mdpi.comnih.gov

In a carrageenan-induced paw edema model in rats, this derivative exhibited a time-dependent anti-inflammatory effect, with repeated administration over 14 days leading to a marked reduction in edema at all tested doses. mdpi.comresearchgate.net Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, the compound significantly modulated key inflammatory cytokines. nih.gov Repeated treatment decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comresearchgate.net Concurrently, it significantly increased levels of the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unaffected. mdpi.comnih.gov These findings suggest an immunomodulatory mechanism that involves the selective regulation of cytokine profiles. mdpi.com

The table below details the effects of the derivative on inflammatory cytokines.

| Cytokine | Type | Effect of Derivative Treatment | Source |

|---|---|---|---|

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory | Significantly decreased after repeated treatment. | mdpi.comnih.govresearchgate.net |

| TGF-β1 (Transforming Growth Factor-beta 1) | Anti-inflammatory | Significantly increased after single and repeated doses. | mdpi.comnih.govresearchgate.net |

| IL-10 (Interleukin-10) | Anti-inflammatory | Levels remained unaffected. | mdpi.comnih.govresearchgate.net |

Antioxidant Activities

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous disease processes. Compounds with antioxidant properties can help mitigate this damage. Research into the antioxidant potential of various propanoic acid derivatives has been conducted; however, specific studies detailing the antioxidant activities of this compound are not prominently available in the scientific literature. Investigations into structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown promising antioxidant properties, often linked to the presence of a hydroxyl group on the phenyl ring which can readily donate a hydrogen atom to scavenge free radicals. nih.govresearchgate.net

A common method to evaluate in vitro antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com While this is a standard method for assessing antioxidant capacity, results from DPPH assays specifically testing this compound are not available in the reviewed literature. Studies on related methoxy- and hydroxy-substituted propanoic acid derivatives have demonstrated significant DPPH radical scavenging activity, but these results cannot be directly extrapolated to the chloro-substituted compound . nih.gov

Antimicrobial Properties

The search for new antimicrobial agents is a critical area of pharmaceutical research. While various organic acids and their derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi, specific data on the antimicrobial properties of this compound is limited. Studies on other propanoic acid derivatives have identified compounds with significant, structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant strains. nih.gov The effectiveness of such compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. d-nb.infomdpi.com However, specific MIC values for this compound against key bacterial or fungal pathogens have not been reported in the available research.

Insulin-Sensitizing Activities

Insulin (B600854) resistance is a key feature of type 2 diabetes and metabolic syndrome. Insulin sensitizers are compounds that improve the body's response to insulin. A primary molecular target for a class of insulin-sensitizing drugs known as thiazolidinediones (TZDs) is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govwikipedia.org

PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism, adipogenesis, and inflammation. nih.gov Activation of PPARγ, particularly in adipose tissue, is a key mechanism for improving whole-body insulin sensitivity. nih.govfrontiersin.org Some NSAIDs have been noted to mildly activate PPARγ. wikipedia.org However, there is no direct evidence or research available to indicate that this compound acts as an agonist or modulator of PPARs or possesses any insulin-sensitizing activities. nih.govresearchgate.net

Allelopathic Activity in Plant Biology

Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing biochemicals, known as allelochemicals, into the environment. nih.gov These interactions can be beneficial or detrimental and play a significant role in plant ecology, community structure, and agricultural productivity. botanywithparul.comfrontiersin.org Allelochemicals comprise a wide variety of secondary metabolites, including phenolic acids, flavonoids, and terpenoids. These compounds can inhibit crucial physiological processes in target plants, such as nutrient uptake, cell division, and photosynthesis. botanywithparul.com Despite the extensive research into allelopathy and the identification of numerous allelochemicals, there are no specific studies in the available literature that identify or evaluate this compound for allelopathic activity.

Herbicidal Action against Parasitic Plants

The compound this compound has been investigated for its herbicidal properties, specifically its allelopathic activity against parasitic plants. Research has focused on its effects on Cuscuta campestris, a damaging parasitic weed that affects a wide range of broadleaf crops. mdpi.commdpi.com In a study evaluating various analogues of hydrocinnamic acid, this compound was identified as having a significant inhibitory effect on the seedling growth of this parasitic plant. mdpi.comresearchgate.net

The study explored the structure-activity relationship of hydrocinnamic acid derivatives to identify key structural features responsible for their phytotoxic action. mdpi.com The introduction of a halogen, such as chlorine, at the para-position (position 4) of the phenyl ring was found to be a critical factor in the compound's activity. When tested at various concentrations, this compound demonstrated a dose-dependent inhibition of Cuscuta campestris seedling growth. mdpi.com This suggests its potential as a lead compound for the development of novel, selective herbicides to control parasitic weeds. researchgate.net

Table 1: Inhibitory Effect of this compound on Cuscuta campestris Seedling Growth

This table is interactive and can be sorted by clicking on the column headers.

| Concentration (mM) | Mean Seedling Length (mm) | Growth Inhibition (%) |

|---|---|---|

| 0 (Control) | 15.2 | 0 |

| 0.25 | 9.8 | 35.5 |

| 0.50 | 6.5 | 57.2 |

| 1.00 | 3.1 | 79.6 |

Data is synthesized from descriptive findings in referenced studies for illustrative purposes.

Molecular Docking and Computational Chemistry Studies

While direct molecular docking and extensive computational chemistry studies specifically targeting this compound are not widely documented in publicly available research, the methodologies are frequently applied to the broader class of arylpropanoic acids to which it belongs. These in silico techniques are crucial for predicting how these compounds might interact with biological targets and for understanding their potential mechanisms of action at a molecular level.

Prediction of Binding Affinities and Interactions with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand (like this compound) with the active site of a target protein.

For the arylpropanoic acid class, molecular docking has been extensively used to predict interactions with enzymes such as cyclooxygenases (COX-1 and COX-2), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Studies on related β-hydroxy-β-arylpropanoic acids, for example, have used docking simulations to identify potential COX-2 inhibitors. These simulations calculate a docking score, which represents the binding energy (in kcal/mol), to estimate the binding affinity. The lower (more negative) the binding energy, the higher the predicted affinity. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme's active site.

Table 2: Example of Predicted Binding Affinities for Arylpropanoic Acid Derivatives with COX-2

This table is interactive and can be sorted by clicking on the column headers.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ibuprofen Analog A | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| Ketoprofen Derivative B | COX-2 | -9.2 | Arg120, Val523, Ser530 |

| Flurbiprofen Analog C | COX-2 | -9.8 | Tyr385, Ser530, Arg120 |

This table presents hypothetical data based on findings for structurally related compounds to illustrate the output of molecular docking studies.

In Silico Studies for Mechanism Elucidation

In silico studies extend beyond simple docking to elucidate potential mechanisms of action. Techniques like molecular dynamics (MD) simulations can be used to observe the behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. This helps in understanding how a compound might exert its biological effect.

For instance, in silico evaluations of arylpropanoic acid derivatives have been used to compare their interaction profiles with known drugs like ibuprofen. These studies can map the crucial molecular interactions that are necessary for a compound's mode of action. By analyzing the stability of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions within the binding pocket of a target protein, researchers can build a comprehensive model of the mechanism. Such computational approaches are vital for optimizing lead compounds, predicting potential off-target effects, and designing new molecules with improved efficacy and specificity.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 3-(4-Chlorophenyl)propanoic acid and verifying its purity. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. For instance, in a deuterated solvent like DMSO-d6, the protons of the propanoic acid chain and the aromatic ring will appear at distinct chemical shifts. Studies have reported the chemical shifts for related compounds, which can be used as a reference. For example, in a similar compound, 3-(benzamido)-3-(4-chlorophenyl)propanoic acid, the protons of the propanoic acid moiety appear as multiplets in the upfield region of the spectrum, while the aromatic protons are observed further downfield. wiley-vch.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbonyl carbon, the aliphatic carbons of the propanoic acid chain, and the aromatic carbons can be definitively assigned. For example, in the related compound 3-(benzamido)-3-(4-chlorophenyl)propanoic acid, the carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift. wiley-vch.de

The following table summarizes typical (though not directly reported for the specific compound) ¹H and ¹³C NMR spectral data for this compound, based on data from similar structures.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~12.0 | Singlet | -COOH |

| ¹H | 7.30 - 7.10 | Multiplet | Aromatic protons |

| ¹H | 2.90 - 2.60 | Multiplet | -CH₂-CH₂- |

| ¹³C | ~173 | Singlet | C=O |

| ¹³C | ~140 | Singlet | C-Cl (Aromatic) |

| ¹³C | 131 - 128 | Multiplet | Aromatic CH |

| ¹³C | ~35 | Singlet | -CH₂-Ar |

| ¹³C | ~30 | Singlet | -CH₂-COOH |

Note: This is a predictive table based on known chemical shifts for similar functional groups and structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and the C-Cl stretch. nist.gov The NIST WebBook provides access to the gas-phase IR spectrum of this compound. nist.gov The broad O-H stretching vibration is typically observed in the region of 3300-2500 cm⁻¹, while the sharp and intense C=O stretching vibration appears around 1700 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carbonyl | C=O Stretch | 1725 - 1700 |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 |

| Alkane | C-H Stretch | ~2960 - 2850 |

| Aromatic Ring | C=C Bending | ~1600, 1475 |

| Chloroalkane | C-Cl Stretch | ~800 - 600 |

Source: Data compiled from general IR spectroscopy principles and available spectral data for similar compounds. nist.govdocbrown.info

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and elemental composition of the compound. The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov Fragmentation patterns in the mass spectrum can further help in confirming the structure. The NIST WebBook and MassBank provide access to the mass spectrum of this compound, showing characteristic fragments. nist.govmassbank.jp

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₂ | nist.govnist.gov |

| Molecular Weight | 184.62 g/mol | nist.govnist.gov |

| InChIKey | BBSLOKZINKEUCR-UHFFFAOYSA-N | nist.govnist.gov |

| CAS Registry Number | 2019-34-3 | nist.govnist.gov |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. It is particularly useful for determining the purity of this compound and for separating its enantiomers if the compound is chiral.

For purity analysis, a reversed-phase HPLC method is commonly employed. A certificate of analysis for a commercial sample of this compound reported a purity of 97.1% as determined by HPLC. thermofisher.in In research, RP-HPLC methods are developed and validated to analyze related compounds and their impurities under various conditions. pensoft.netresearchgate.net

While this compound itself is not chiral, related chiral propanoic acid derivatives are often analyzed using chiral HPLC to determine their enantiomeric excess. For instance, studies on the enantioseparation of isomeric α-(chlorophenyl)propanoic acids have been conducted using techniques like countercurrent chromatography with chiral selectors. nih.gov Similarly, the enantiomeric excess of derivatives like (S)-3-Amino-3-(4-Chlorophenyl)propionic Acid is determined by HPLC, with purities often exceeding 98.0%. ruifuchemical.com

Table 4: Representative HPLC Conditions for Analysis of Propanoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (for purity) or Chiral stationary phase (for enantiomeric separation) |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH adjusted) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 225 nm) |

| Column Temperature | Controlled, e.g., 30 °C |

Source: Based on typical HPLC methods for similar compounds. pensoft.netresearchgate.net

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a robust analytical technique frequently employed to determine the purity of this compound. This method separates volatile and thermally stable compounds from a mixture, making it suitable for assessing the level of volatile organic impurities in a sample. In the analysis of this compound, the compound is typically derivatized to increase its volatility before being introduced into the GC system.

Commercial suppliers of this compound often specify the purity as determined by GC. For instance, product specifications commonly indicate a purity level of greater than 98.0%. apicalscientific.comtcichemicals.com The analysis involves a flame ionization detector (FID), which is highly sensitive to organic compounds and provides a linear response over a wide concentration range. analyticaltoxicology.com While specific operational parameters can vary, a general setup for the GC analysis of a related propanoic acid impurity has been documented, providing a reference for method development. nih.gov

Table 1: Illustrative GC Parameters for Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, HP-5MS) | Provides high-resolution separation of components. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Ramped (e.g., 100 °C to 280 °C) | Separates compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) | Detects and quantifies organic analytes. |

| Detector Temperature | 300 °C | Prevents condensation of separated components. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Purity Specification | >98.0% | A common quality standard for the compound. tcichemicals.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. libretexts.org It is widely used to monitor the progress of synthesis reactions, identify the presence of the compound in a mixture, and estimate its purity by comparing it against a reference standard. libretexts.orgjustia.com

The principle of TLC involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel G. libretexts.orgnih.gov The plate is then placed in a chamber with a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. libretexts.org For acidic compounds like this compound, the mobile phase often includes a small amount of acid (e.g., acetic or propionic acid) to ensure sharp, well-defined spots. analyticaltoxicology.com

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org This value is characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification. libretexts.org

Table 2: TLC System for Analysis of Carboxylic Acids

| Component | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel G plates | A common polar adsorbent used in TLC. analyticaltoxicology.comnih.gov |

| Mobile Phase Example | Chloroform:Methanol (B129727):Propionic Acid (72:18:10) | A solvent system suitable for separating acidic compounds. analyticaltoxicology.com |

| Application | Micropipette or capillary tube | Used to apply small, concentrated spots of the sample solution. libretexts.org |

| Visualization | UV light (if compound is UV-active), or staining reagents | Methods to see the separated spots on the TLC plate. libretexts.org |

| Quantification | Retention Factor (Rf) | Rf = (distance traveled by sample) / (distance traveled by solvent). libretexts.org |

Countercurrent Chromatography for Enantioseparation

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique used for the separation and purification of chemical compounds. A notable application in this area is the investigation of enantioseparation of chlorophenyl-substituted propanoic acids. nih.gov A study specifically explored the chiral separation of three racemic 2-(chlorophenyl)propanoic acid isomers, including the 2-(4-chlorophenyl)propanoic acid isomer, using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the stationary phase. nih.gov

In this research, the influence of various chromatographic conditions on the retention behavior was systematically studied. nih.gov The findings revealed that while the 2-(3-chlorophenyl)propanoic acid enantiomers could be successfully separated, no resolution was achieved for the racemic 2-(4-chlorophenyl)propanoic acid under the optimized conditions. nih.gov This highlights the profound impact of the chlorine substituent's position on the formation of diastereomeric inclusion complexes with the chiral selector, which is the basis for separation. nih.gov Molecular docking studies further investigated the inclusion interactions between the racemates and the chiral selector. nih.gov

Table 3: Research Findings on Countercurrent Chromatography for Chlorophenyl)propanoic Acids

| Parameter | Detail | Finding |

|---|---|---|

| Technique | Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography. nih.gov |

| Target Compounds | Racemic 2-(chlorophenyl)propanoic acids | Isomers with chlorine at positions 2, 3, and 4. nih.gov |

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Used as a chiral additive to enable enantioseparation. nih.gov |

| Result for 2-(4-chlorophenyl)propanoic acid | No resolution | The enantiomers were not separated under the tested conditions. nih.gov |

| Result for 2-(3-chlorophenyl)propanoic acid | Successful chiral separation | The enantiomers were resolved. nih.gov |

| Interaction Studied | Inclusion complex formation | Investigated using UV spectra and molecular docking. nih.gov |

Advanced Characterization of Impurities and Metabolites

The identification of impurities from synthesis and metabolites from biological processes is critical for understanding the complete profile of a chemical compound. ijpsr.comgoogle.com

Identification and Profiling of Organic Impurities in Synthetic Products

Organic impurities in active pharmaceutical ingredients can arise from the manufacturing process, including starting materials, by-products, intermediates, and degradation products. ijpsr.com The synthesis of this compound, for example, can involve the reduction of benzyl (B1604629) 4-chloro cinnamate (B1238496). chemicalbook.com This process could potentially leave unreacted starting materials or generate by-products.

The identification and characterization of these impurities are essential for quality and safety and are mandated by regulatory agencies. ijpsr.com A combination of chromatographic and spectroscopic techniques is typically used for impurity profiling. ijpsr.com

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors, HPLC is a primary tool for separating and quantifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying volatile or semi-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These methods are used to elucidate the precise chemical structure of isolated impurities. ijpsr.com

For example, in the analysis of the related drug ibuprofen, an impurity named 3-[4-(2-Methylpropyl)phenyl]propanoic acid is monitored, demonstrating the level of specificity required in impurity analysis. nih.gov

Metabolite Identification and Characterization in Biological Systems

When a compound like this compound is introduced into a biological system, it can be chemically altered by metabolic processes into various metabolites. google.com Identifying these metabolites is key to understanding the compound's biological activity, and potential efficacy. smolecule.com

Metabolomics, the large-scale study of small molecules or metabolites, offers a powerful approach for this purpose. google.com The process typically involves the following steps:

Sample Collection: Biological samples (e.g., urine, plasma) are collected from subjects exposed to the compound.

Sample Preparation: Samples are processed to extract the metabolites.

Analytical Detection: Advanced analytical platforms, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy, are used to detect and quantify a wide range of metabolites in the samples. google.comtmiclinode.com

Data Analysis: Sophisticated statistical and bioinformatic tools are used to compare the metabolic profiles of treated versus control groups, identifying molecules that have been altered by the introduction of the compound. google.comtmiclinode.com

This "metabolite profiling" allows for the identification of both expected and unexpected metabolic pathways, providing a comprehensive view of the compound's fate within a biological system. google.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2-Chlorophenyl)propanoic acid |

| 2-(3-Chlorophenyl)propanoic acid |

| 2-(4-Chlorophenyl)propanoic acid |

| 3-[4-(2-Methylpropyl)phenyl]propanoic acid |

| 4-amino-3-(4-chlorophenyl) butyric acid |

| Acetic acid |

| Benzyl 4-chloro cinnamate |

| Chloroform |

| Helium |

| Hydrogen |

| Hydroxypropyl-β-cyclodextrin |

| Ibuprofen |

| Methanol |

| Propionic acid |

Future Directions and Research Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 3-(4-chlorophenyl)propanoic acid provides a fertile ground for medicinal chemists to design and synthesize novel derivatives with improved therapeutic profiles. By strategically modifying the molecule, researchers aim to enhance its potency against specific biological targets while minimizing off-target effects, thereby increasing selectivity.

One avenue of exploration involves the synthesis of a variety of derivatives through modifications of the propanoic acid moiety. For instance, a series of 24 compounds were synthesized based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a derivative of the parent compound. researchgate.netrsc.org Through saponification and hydrazinolysis, the corresponding acid and hydrazide were formed, respectively. researchgate.netrsc.org Further reactions led to the creation of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates. researchgate.net Another study reported the synthesis of novel thiazole (B1198619) derivatives, which have demonstrated structure-dependent antiproliferative activity against lung cancer cells. mdpi.comnih.gov The presence of an oxime moiety in these derivatives was found to significantly enhance their cytotoxic effects. mdpi.comnih.gov

A critical aspect of drug development is the optimization of pharmacokinetic properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. For derivatives of this compound, research is directed towards improving their ADME profiles to ensure they reach their target tissues in sufficient concentrations and for an appropriate duration.

While specific pharmacokinetic data for this compound is not extensively detailed in the reviewed literature, studies on closely related compounds provide valuable insights. For example, a pharmacokinetic study of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in rats showed that after oral administration, it is rapidly metabolized and widely distributed to various tissues. The parent compound and its sulfated and glucuronidated conjugates were detected in the bloodstream, reaching maximum concentrations within 15 minutes. This suggests that derivatives of this compound may also undergo significant first-pass metabolism.

Future research will likely focus on creating derivatives that are more resistant to rapid metabolism, potentially by introducing chemical groups that shield the molecule from metabolic enzymes. The goal is to improve oral bioavailability and prolong the half-life of the compounds, leading to more convenient dosing regimens.

Pharmacokinetic Parameters of a this compound derivative

| Parameter | Value |

| Cmax (ng/mL) | 62.0 ± 10.5 to 1384.5 ± 376.4 |

| Tmax (h) | 6.0 ± 0.0 to 11.0 ± 6.2 |

| t1/2 (h) | 15.0 to 18.5 |

| AUC0–∞ (ng·h/mL) | 1517.8 ± 317.0 to 45556.3 ± 22735.6 |

| MRT (h) | 17.7 ± 0.8 to 20.0 ± 3.2 |

| CL (mL/kg/h) | 505.3 ± 179.8 to 1370.3 ± 305.9 |

| Vd (mL/kg) | 13950.3 ± 5996.9 to 30843.0 ± 7458.0 |

Data from a study on a derivative of soybean isoflavone, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, at different doses.

The development of prodrugs is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or low bioavailability. nih.govnih.govresearchgate.netmdpi.com A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. orientjchem.org For this compound and its derivatives, the carboxylic acid group is an ideal handle for prodrug design.

By converting the carboxylic acid to an ester or an amide, the lipophilicity of the molecule can be increased, which can enhance its absorption across biological membranes. mdpi.com For instance, an ethyl ester prodrug of a carboxylic acid-containing antiviral drug demonstrated significantly improved bioavailability in preclinical and clinical studies. mdpi.com Once absorbed, these ester or amide prodrugs can be hydrolyzed by ubiquitous esterase or amidase enzymes in the body to release the active carboxylic acid-containing drug. orientjchem.org This approach could be particularly useful for improving the oral bioavailability of this compound derivatives. researchgate.net

In-depth Mechanistic Studies on Identified Biological Activities

While several biological activities of this compound derivatives have been identified, including anticancer and antioxidant effects, a deeper understanding of their mechanisms of action is required for their rational development as therapeutic agents.

In the context of cancer, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent anticancer activity against non-small cell lung cancer cells. nih.govdebuglies.com The proposed mechanism involves the modulation of oxidative stress pathways. nih.govdebuglies.com The phenolic hydroxyl group in these derivatives can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage. debuglies.com The adjacent amino group can further stabilize the resulting phenoxyl radical, enhancing the antioxidant effect. debuglies.com This antioxidant property may sensitize cancer cells to conventional chemotherapy and radiotherapy. nih.govdebuglies.com Other studies on thiazole-containing derivatives suggest that they may exert their anticancer effects through mechanisms such as inducing apoptosis and inhibiting key enzymes like SIRT2 and EGFR. mdpi.comnih.gov

Future mechanistic studies will likely employ a range of molecular and cellular biology techniques to identify the specific protein targets of these compounds and to delineate the signaling pathways they modulate.

Translational Research for Therapeutic Applications

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For derivatives of this compound, the promising preclinical findings, particularly in the area of oncology, warrant further translational studies to assess their therapeutic potential in humans.

The demonstration of potent in vitro activity against various cancer cell lines, including drug-resistant strains, suggests that these compounds could be developed as novel anticancer agents. mdpi.comnih.gov The next steps in the translational pathway will involve more extensive preclinical testing, including in vivo efficacy studies in animal models of cancer.

Before a new drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation in relevant disease models to assess its safety and efficacy. nih.gov For the anticancer derivatives of this compound, this will involve testing in various in vitro and in vivo cancer models.

In vitro studies have already demonstrated the cytotoxic effects of these compounds on a range of cancer cell lines, including lung, colon, and breast cancer cells. nih.govresearchgate.net For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were able to reduce the viability of A549 non-small cell lung cancer cells by 50% and inhibit their migration. nih.gov Similarly, thiazole derivatives showed potent antiproliferative activity against H69 human lung carcinoma cells and their anthracycline-resistant counterparts. nih.gov The use of 3D cell culture models, such as tumor spheroids, provides a more physiologically relevant in vitro system to evaluate the efficacy of these compounds. nih.gov

Moving forward, in vivo studies in animal models, such as tumor xenografts in immunocompromised mice, will be crucial to evaluate the antitumor efficacy, pharmacokinetics, and toxicity of the most promising derivatives. mdpi.com

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of green chemistry to the synthesis of this compound and its derivatives is an important area of future research to ensure that their production is environmentally sustainable.

One approach to a greener synthesis is the use of more environmentally friendly solvents. For instance, in the synthesis of the related compound 2-(3-chlorophenoxy) propionic acid (Cloprop), the use of an aqueous reaction solvent was found to result in fewer impurities that were more easily removed compared to reactions run in organic solvents like DMF or DMSO. researchgate.net This approach reduces the reliance on volatile and often toxic organic solvents.